molecular formula C8H9ClFNO B2521146 (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 2177263-58-8

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B2521146
CAS No.: 2177263-58-8
M. Wt: 189.61
InChI Key: UYHZWXUWYDOLLQ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a dihydrobenzofuran ring, and an amine group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

As with any chemical compound, handling “(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin . It’s also important to consider potential environmental hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the dihydrobenzofuran ring.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce azido or thiol-substituted compounds.

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2,3-dihydrobenzofuran: Lacks the amine group, making it less versatile for certain applications.

    2,3-Dihydrobenzofuran-3-amine: Does not contain the fluorine atom, which may affect its binding affinity and specificity.

    4-Fluoro-2,3-dihydrobenzofuran-3-amine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.

Uniqueness

(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to the combination of the fluorine atom, dihydrobenzofuran ring, and amine group, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of research and industrial applications.

Properties

IUPAC Name

(3S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHZWXUWYDOLLQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.